10H-phenothiazin-3-ol 5-oxide
Description
Structure
3D Structure
Properties
CAS No. |
38015-17-7 |
|---|---|
Molecular Formula |
C12H9NO2S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
5-oxo-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C12H9NO2S/c14-8-5-6-10-12(7-8)16(15)11-4-2-1-3-9(11)13-10/h1-7,13-14H |
InChI Key |
NKNOZWHLHDFNKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2=O)C=C(C=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of 10h Phenothiazin 3 Ol 5 Oxide and Analogues
Established Synthetic Pathways to Phenothiazine (B1677639) 5-Oxides
The oxidation of the sulfur atom in the phenothiazine ring is a fundamental transformation leading to the formation of phenothiazine 5-oxides. Several methods have been established for this purpose, each with its own advantages and applications.
Direct Oxidation Routes (e.g., using H2O2, m-CPBA)
Direct oxidation is a common and straightforward method for the synthesis of phenothiazine 5-oxides. Oxidizing agents such as hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA) are frequently employed.
The use of hydrogen peroxide , often in the presence of a catalyst or in an acidic medium like acetic acid, provides an effective means to oxidize the sulfur atom. iosrphr.orgchesci.com For instance, refluxing a substituted 10H-phenothiazine with 30% H2O2 in glacial acetic acid can yield the corresponding 10H-phenothiazine-5,5-dioxide (sulfone). chesci.com The reaction conditions, such as temperature and reaction time, can be controlled to favor the formation of the mono-oxide (sulfoxide) or the di-oxide (sulfone). A modified method involving H2O2 oxidation at room temperature has been reported for the synthesis of specific phenothiazine-5-oxide derivatives in quantitative yields with enhanced purity. iosrphr.org
Meta-chloroperoxybenzoic acid (m-CPBA) is another powerful oxidizing agent for this transformation. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at controlled temperatures, often starting at 0°C. ajpp.in The stoichiometry of m-CPBA can be adjusted to selectively produce the phenothiazine 5-oxide or the 5,5-dioxide. For example, using a slight excess of m-CPBA can lead to the formation of the 5-oxide, while a larger excess will favor the dioxide. ajpp.in
Table 1: Comparison of Direct Oxidation Reagents
| Oxidizing Agent | Typical Conditions | Selectivity |
|---|---|---|
| Hydrogen Peroxide (H2O2) | Acetic acid, reflux or room temp iosrphr.orgchesci.com | Can be controlled by reaction time and temperature to yield mono- or di-oxides. |
Electrochemical Synthesis Approaches
Electrochemical methods offer a green and sustainable alternative for the synthesis of phenothiazine 5-oxides. nih.gov These methods avoid the use of potentially hazardous oxidizing agents and allow for precise control over the reaction. The direct electrochemical oxidation of phenothiazine can generate the phenothiazin-5-ium intermediate (PTZ ox), which is a reactive species with significant synthetic utility. nih.gov
This electrochemical generation is typically performed in a mixed solvent system, such as water and acetonitrile, using electrodes like carbon and stainless steel. nih.govchemrxiv.org The process can be conducted under mild, room temperature conditions with high atom economy. nih.gov The applied current can be controlled to selectively form the S-oxide and even the S,S-dioxide metabolites of phenothiazine-containing drugs. chemrxiv.org
Formation via Hydrolysis of Phenazathionium Cation
The formation of phenothiazine-5-oxide can also be achieved through the hydrolysis of an intermediate phenazathionium cation. ljmu.ac.uk This cation can be generated through the oxidation of phenothiazine, either chemically or electrochemically. ljmu.ac.ukresearchgate.net The highly reactive phenazathionium cation readily undergoes hydrolysis, even with trace amounts of water present in the reaction medium, to yield the corresponding 5-oxide. ljmu.ac.uk This pathway is particularly relevant for N-substituted phenothiazines, where the absence of a hydrogen atom at the N-10 position leads to the formation of a highly reactive bivalent cation that is immediately hydrolyzed. ljmu.ac.uk
Derivatization and Structural Modification of 10H-Phenothiazin-3-ol 5-Oxide
The structural modification of this compound and its analogues is a key strategy to create new molecules with tailored properties. These modifications can be made at various positions on the phenothiazine core.
Modification at the Nitrogen (N-10) Position
The nitrogen atom at the 10-position of the phenothiazine ring is a common site for derivatization. nih.govmdpi.com This is often achieved by first deprotonating the N-H group with a base, such as sodium hydride (NaH), to form the corresponding sodium salt. nih.govmdpi.com This nucleophilic nitrogen can then react with various electrophiles to introduce a wide range of substituents.
For example, N-alkylation can be performed to introduce alkyl chains. nih.gov A notable example is the synthesis of 10-(prop-2-yn-1-yl)-10H-phenothiazine, which can then be oxidized to the corresponding 5-oxide or 5,5-dioxide. ajpp.in This propargyl group provides a handle for further modifications, such as click chemistry reactions to form triazole hybrids. ajpp.in Similarly, N-phosphorylation can be achieved by reacting the sodium salt of phenothiazine with a suitable phosphoryl chloride, such as 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide. nih.govmdpi.com
Table 2: Examples of N-10 Derivatization of Phenothiazines
| Reagent | Resulting N-10 Substituent | Subsequent Reactions |
|---|---|---|
| Propargyl bromide | -CH2C≡CH ajpp.in | Oxidation to 5-oxide/5,5-dioxide, click chemistry ajpp.in |
Reactions Involving the Hydroxyl (-OH) Group
The hydroxyl group in This compound represents a key site for functionalization, allowing for the synthesis of a variety of derivatives through reactions such as etherification and esterification. While direct studies on This compound are limited, the reactivity of the hydroxyl group can be inferred from studies on analogous 3-hydroxyphenothiazine derivatives.
Etherification: The O-alkylation of hydroxyphenothiazines is a common method to introduce alkyl or aryl ether linkages. For instance, 3-hydroxychromones have been successfully O-alkylated using various alkylating agents in the presence of a base like sodium carbonate in an aqueous medium under microwave irradiation, suggesting a viable route for the etherification of the hydroxyl group in the phenothiazine series. ripublication.com Similarly, the O-alkylation of 2-hydroxydiphenylamine and 1-hydroxyphenothiazine has been achieved with various dibromoalkanes in the presence of potassium carbonate in dimethylformamide to yield bis-O-alkylated derivatives. lew.ro These methods suggest that the hydroxyl group of This compound could be readily converted to its corresponding ether derivatives.
Esterification: The hydroxyl group can also undergo esterification to form the corresponding esters. The acetylation of 2,8-diacetyl-3,7-dihydroxyphenothiazine has been reported, indicating that the hydroxyl groups on the phenothiazine ring are amenable to acylation reactions. lehigh.edu The synthesis of various ester derivatives of secondary metabolites is a common strategy to modify their properties, and this can be achieved through chemical or enzymatic methods. nih.gov
The following table summarizes representative reactions involving the hydroxyl group of phenothiazine analogues:
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| O-Alkylation | Alkyl halide, K2CO3, DMF | Alkoxy-phenothiazine | lew.ro |
| O-Alkylation | Alkylating agent, Na2CO3, water, microwave | Alkoxy-phenothiazine derivative | ripublication.com |
| Acetylation | Acetic anhydride | Acetoxy-phenothiazine | lehigh.edu |
Electrophilic Aromatic Substitution on Benzene (B151609) Rings
The benzene rings of the phenothiazine nucleus are susceptible to electrophilic aromatic substitution, with the regioselectivity of the reaction being influenced by the existing substituents. In the case of This compound , both the hydroxyl (-OH) group and the sulfoxide (B87167) (-SO-) group will direct incoming electrophiles. The hydroxyl group is a strongly activating ortho-, para-director, while the sulfoxide group is a deactivating meta-director. The interplay of these directing effects will determine the position of substitution.
Halogenation: Halogenation of phenothiazines is another common electrophilic substitution reaction. The chlorination of phenothiazine can be achieved through a rearrangement of the phenothiazonium salt. datapdf.com The treatment of 3-nitrophenothiazine 5-oxide with hydrogen chloride in glacial acetic acid has been reported to yield 7-chloro-3-nitrophenothiazine. datapdf.com Halogenation of phenothiazin-5-oxide with benzyltriethylammonium polyhalides has also been described. researchgate.net Given the activating nature of the hydroxyl group, halogenation of This compound would be expected to occur readily, likely at positions ortho and para to the hydroxyl group.
The following table provides examples of electrophilic substitution reactions on phenothiazine derivatives:
| Reaction Type | Substrate | Reagents and Conditions | Product(s) | Reference |
| Nitration | 10-Acetylphenothiazine (B156027) | Nitric acid, acetic acid | 3,7-Dinitrophenothiazine 5-oxide | datapdf.com |
| Nitration | Phenothiazine | Fuming nitric acid | Dinitrophenothiazine sulfoxides | datapdf.com |
| Chlorination | 3-Nitrophenothiazine 5-oxide | Hydrogen chloride, glacial acetic acid | 7-Chloro-3-nitrophenothiazine | datapdf.com |
| Halogenation | Phenothiazin-5-oxide | Benzyltriethylammonium polyhalides | Halogenated phenothiazin-5-oxide | researchgate.net |
Reaction Mechanisms of 5-Oxide Formation and Interconversion
The sulfur atom in the phenothiazine ring is readily oxidized to form the corresponding 5-oxide (sulfoxide) and further to the 5,5-dioxide (sulfone). The formation and interconversion of the 5-oxide are key reactions that modulate the electronic properties and biological activity of phenothiazine derivatives.
Mechanism of 5-Oxide Formation: The oxidation of phenothiazines to their 5-oxides is a well-established transformation that can be achieved using a variety of oxidizing agents, including hydrogen peroxide, peracids, and even air. open.ac.uk The reaction is believed to proceed through a radical cation intermediate. researchgate.net In an acidic medium, phenothiazine can undergo a one-electron oxidation to form a stable radical cation. researchgate.net This radical cation is then thought to react with an oxygen source, such as water or peroxide, to form the sulfoxide. For example, the oxidation of phenothiazine by the fungus Cunninghamella elegans has been shown to produce phenothiazine sulfoxide and 3-hydroxyphenothiazine sulfoxide. tandfonline.comresearchgate.net Electrochemical methods have also been employed for the synthesis of phenothiazine sulfoxides, where the phenothiazine derivative is oxidized at the anode. chemrxiv.org
Interconversion of 5-Oxides: Phenothiazine sulfoxides can participate in redox reactions, allowing for their interconversion. The reduction of phenothiazine sulfoxide back to phenothiazine has been observed. researchgate.net In the context of photocatalysis, N-phenylphenothiazine sulfoxide has been shown to be an active photocatalyst, where it undergoes a catalytic cycle involving both oxidized and reduced states. researchgate.netacs.org The excited state of the sulfoxide can act as a reductant. acs.org The redox potential of the sulfoxide is a key parameter governing its reactivity in these processes. acs.org The decay of phenothiazine semiquinone free radicals can lead to the formation of both the sulfoxide (via hydrolysis of the phenazothionium ion) and 3-hydroxyphenothiazine (via disproportionation). wiley.com
The following table outlines key aspects of the formation and interconversion of phenothiazine 5-oxides:
| Process | Key Intermediates/Species | Conditions/Reagents | Outcome | Reference |
| 5-Oxide Formation | Phenothiazine radical cation | Oxidizing agents (H2O2, peracids), biological systems, electrochemistry | Phenothiazine 5-oxide | researchgate.nettandfonline.comchemrxiv.org |
| Sulfoxide Reduction | - | Reducing conditions | Phenothiazine | researchgate.net |
| Photocatalytic Cycle | Excited state sulfoxide | Light | Redox catalysis | researchgate.netacs.org |
| Semiquinone Decay | Phenazothionium ion | Aqueous acid | Sulfoxide and 3-hydroxyphenothiazine | wiley.com |
Advanced Spectroscopic and Crystallographic Elucidation of 10h Phenothiazin 3 Ol 5 Oxide
X-ray Diffraction Analysis of 10H-Phenothiazin-3-ol 5-Oxide Crystal Structures
X-ray diffraction studies on crystals of phenothiazine (B1677639) derivatives provide precise information about their molecular geometry and packing in the solid state. For the related compound 10H-phenothiazine 5-oxide, the crystal structure reveals a monoclinic system with the space group P21/c. nih.govresearchgate.net The unit cell parameters have been determined to be a = 6.4482 (4) Å, b = 7.6610 (5) Å, c = 22.0956 (14) Å, and β = 110.466 (2)°. nih.gov
A notable feature in the crystal structure of 10H-phenothiazine 5-oxide is the disorder of the sulfoxide (B87167) oxygen atom over two sites. nih.govresearchgate.net This indicates two possible conformations for the oxygen atom relative to the tricyclic system. The major occupancy factor is 0.907 (4), corresponding to a boat-axial position, while the minor occupancy is 0.093 (4) for the boat-equatorial position. nih.gov The weighted average S-O bond distance is 1.471 Å. nih.gov
| Parameter | Value |
|---|---|
| Empirical formula | C₁₂H₉NOS |
| Formula weight | 215.26 |
| Temperature | 297 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 6.4482 (4) Å |
| b | 7.6610 (5) Å |
| c | 22.0956 (14) Å |
| β | 110.466 (2)° |
| Volume | 1022.62 (11) ų |
| Z | 4 |
| Density (calculated) | 1.398 Mg/m³ |
| Absorption coefficient | 0.29 mm⁻¹ |
| F(000) | 448 |
The tricyclic system of phenothiazine and its derivatives is not planar but adopts a folded conformation along the N-S axis. nih.govresearchgate.net In the crystal structure of 10H-phenothiazine 5-oxide, the dihedral angle between the two benzene (B151609) rings is 18.40 (14)°. nih.govresearchgate.net This angle is smaller than that observed in many N-arylphenothiazine derivatives, a difference attributed to the presence of an N-H group instead of a bulkier N-aryl substituent. nih.gov The central six-membered ring containing the nitrogen and sulfur atoms typically adopts a boat conformation. nih.gov The degree of folding, or the butterfly angle, is a key conformational parameter for this class of compounds. nih.gov
Conformational Analysis of the Tricyclic System
Vibrational Spectroscopy (IR and Raman) for Molecular Structure Confirmation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for confirming the molecular structure of phenothiazine derivatives. researchgate.netd-nb.info The spectra exhibit characteristic bands corresponding to the vibrations of the tricyclic framework and its functional groups. For phenothiazines, the IR spectra often show N-H stretching vibrations. clockss.org In a study of 10-acetyl-10H-phenothiazine 5-oxide, a related compound, both experimental and theoretical (using DFT calculations) vibrational analyses were conducted to assign the observed bands. researchgate.net The C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. americanpharmaceuticalreview.com The S=O stretching vibration in phenothiazine 5-oxides is a key diagnostic band. researchgate.net The IR spectrum of 10H-phenothiazine 5-oxide is available in the NIST Chemistry WebBook. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic transitions and excited state properties of molecules.
The UV-Vis absorption spectra of phenothiazine derivatives are characterized by multiple absorption bands corresponding to π-π* transitions within the aromatic system. tandfonline.com The position and intensity of these bands are influenced by substituents on the phenothiazine core and the solvent polarity. tandfonline.com For many phenothiazine derivatives, absorption bands are observed in the regions of 280 nm and 320-380 nm. tandfonline.com The oxidation of the sulfur atom to a sulfoxide or sulfone significantly alters the electronic properties and, consequently, the absorption spectrum. rsc.orgacs.org This oxidation generally leads to a blue shift (hypsochromic shift) in the absorption maxima due to the electron-withdrawing nature of the sulfoxide group, which can reduce the electron-donating ability of the phenothiazine core. rsc.org
Photoluminescence Properties and Solvatochromism
While specific experimental data on the photoluminescence and solvatochromism of This compound are not extensively documented in publicly available literature, its photophysical behavior can be inferred from the well-established characteristics of the parent 10H-phenothiazine 5-oxide scaffold and related derivatives. The oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide group is known to significantly influence the electronic structure and, consequently, the luminescent properties of the molecule. rsc.orgacs.org
Generally, phenothiazine sulfoxides are recognized as fluorescent materials. rsc.org The oxidation from the non-fluorescent or weakly fluorescent phenothiazine to the corresponding sulfoxide often enhances fluorescence efficiency. acs.org This change is attributed to the alteration of the electronic landscape, where the sulfoxide group acts as an electron-accepting moiety, which can facilitate intramolecular charge transfer (ICT) upon photoexcitation. The presence of the hydroxyl (-OH) group at the 3-position is expected to further modulate these properties through its electron-donating character via resonance.
The photophysical properties of phenothiazine derivatives, including their sulfoxides, are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. This is particularly evident in their fluorescence emission spectra. Studies on various phenothiazine-based dyes show that an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission wavelength. researchgate.netrsc.org This positive solvatochromism is a hallmark of molecules with a significant increase in dipole moment upon transitioning from the ground state to the excited state, which is characteristic of an ICT process. wiley.com The polar solvent molecules stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for fluorescence emission.
For many phenothiazine derivatives, the effect of solvent polarity is more pronounced on the emission spectra and Stokes shift than on the absorption spectra. rsc.org The Stokes shift, which is the difference in energy between the absorption and emission maxima, often increases with solvent polarity, further indicating a more substantial reorganization of the solvent shell around the excited-state dipole.
While detailed quantitative data for This compound is unavailable, the table below presents solvatochromic data for a related phenothiazine derivative to illustrate the typical solvent effects on emission properties.
Table 1: Solvatochromic Emission Data for a Representative Phenothiazine Dye This table presents data for a different phenothiazine derivative to illustrate the concept of solvatochromism, as specific data for this compound is not available.
| Solvent | Polarity (ET(30) kcal/mol) | Emission Maxima (λem) |
|---|---|---|
| Toluene | 33.9 | 487 nm |
| Ethyl Acetate | 38.1 | 545 nm |
| Dichloromethane (B109758) | 40.7 | 558 nm |
| Acetonitrile | 45.6 | 588 nm |
| Dimethyl Sulfoxide | 45.1 | 592 nm |
| Ethanol | 51.9 | 595 nm |
| Methanol | 55.4 | 605 nm |
Data adapted from a study on a novel styryl phenothiazine dye to demonstrate typical solvatochromic shifts. researchgate.net
The data clearly shows a significant red shift in the emission maximum as the solvent polarity increases, which is the expected behavior for This compound due to the anticipated ICT character enhanced by the donor-acceptor nature of the hydroxyl and sulfoxide groups, respectively.
Theoretical and Computational Chemistry of 10h Phenothiazin 3 Ol 5 Oxide
Quantum Chemical Calculations (DFT, ab initio, Semi-empirical Methods)
Quantum chemical calculations, including Density Functional Theory (DFT), ab initio, and semi-empirical methods, are powerful tools for investigating the properties of phenothiazine (B1677639) derivatives. researchgate.net These methods allow for the prediction of molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy. For instance, DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set have been successfully employed to study the vibrational spectra and electronic properties of related phenothiazine compounds. nepjol.info
Geometry Optimization and Conformational Landscapes
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For phenothiazine derivatives, this is crucial as the tricyclic system can adopt different conformations. In the case of 10H-phenothiazin-3-ol 5-oxide, the molecule possesses a non-planar, butterfly-like structure. nih.gov The dihedral angle between the two benzene (B151609) rings is a key parameter defining this conformation. nih.gov
Computational studies on the parent compound, 10H-phenothiazine 5-oxide, have shown that the sulfoxide (B87167) oxygen atom can exist in two disordered positions, corresponding to boat-axial and boat-equatorial conformations, with the boat-axial form being more stable. nih.gov Similar conformational complexities are expected for this compound. The presence of the hydroxyl group at the 3-position can further influence the conformational landscape through potential intramolecular hydrogen bonding. Theoretical calculations on related phenothiazine carboxylic acids have demonstrated the existence of multiple conformers with varying stabilities due to such interactions. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Phenothiazine Derivative (10-Acetyl-10H-phenothiazine 5-oxide) from DFT Calculations. Note: Data for the specific title compound is not available, so data for a closely related structure is provided as an illustrative example.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| S-O | 1.466 |
| Dihedral Angle (Benzene Rings) | ~18.40 |
(Data sourced from studies on related phenothiazine oxides) nih.gov
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MESP)
The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. ajchem-a.comscience.gov A smaller gap generally implies higher reactivity. researchgate.net
For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring system, particularly the nitrogen and sulfur atoms, while the LUMO is distributed over the aromatic rings. researchgate.net In 10-acetylphenothiazine (B156027) 5-oxide, a related compound, the calculated HOMO-LUMO gap is approximately 4.5 eV, suggesting moderate reactivity. researchgate.net
The Molecular Electrostatic Potential (MESP) map is another valuable tool for understanding molecular reactivity. ajchem-a.com It illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ajchem-a.com For phenothiazine derivatives, the MESP typically shows negative potential around the oxygen atom of the sulfoxide and the nitrogen atom, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atom of the N-H group often exhibits a positive potential, making it a potential site for nucleophilic interaction or hydrogen bonding. nepjol.inforesearchgate.net
Table 2: Calculated Electronic Properties for a Phenothiazine Derivative (10-Acetyl-10H-phenothiazine 5-oxide). Note: Data for the specific title compound is not available, so data for a closely related structure is provided as an illustrative example.
| Property | Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | ~4.5 |
(Data sourced from studies on related phenothiazine oxides)
Prediction and Calculation of Redox Potentials
Phenothiazines are well-known for their redox activity, readily undergoing oxidation to form stable radical cations. mdpi.com The redox potential is a measure of the ease with which a molecule can be oxidized or reduced. nist.gov Computational methods can be used to predict these potentials, providing valuable information for applications in areas like materials science and pharmacology. 3ds.com
The oxidation of the phenothiazine core typically occurs in two successive one-electron steps, forming a radical cation and then a dication. mdpi.com The first oxidation potential of 10H-phenothiazine-1-carboxylic acid, a related compound, has been observed to occur around 0.25 V. researchgate.net The presence of the sulfoxide group in this compound is expected to influence this potential. Computational approaches, often combining DFT with a continuum solvation model, can accurately predict redox potentials by calculating the free energy change of the electron transfer process in solution. 3ds.com
Computational Modeling of Reaction Mechanisms
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving phenothiazines, such as oxidation processes. rsc.org These reactions can proceed through different pathways, including Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).
Single Electron Transfer (SET) Processes
The SET mechanism is a fundamental process in the chemistry of phenothiazines. mdpi.com It involves the transfer of a single electron from the phenothiazine molecule to an oxidant, resulting in the formation of a phenothiazine radical cation. mdpi.com The feasibility of a SET process is governed by the redox potentials of the donor (phenothiazine) and the acceptor. nih.gov
Computational studies can model the SET process by calculating the energies of the reactants, products, and transition states. d-nb.info For phenothiazines, the oxidation is often described as two sequential one-electron transfer steps. mdpi.com The interaction of the triplet excited state of phenothiazine derivatives with molecular oxygen can lead to an electron transfer, generating the superoxide (B77818) anion and the phenothiazine radical cation. researchgate.net
Hydrogen Atom Transfer (HAT) Mechanisms
The HAT mechanism involves the transfer of a hydrogen atom (a proton and an electron) in a single concerted step. rsc.orgscripps.edu For this compound, both the N-H and the O-H protons are potential candidates for HAT. The relative propensity for HAT versus SET can be evaluated computationally by comparing the activation barriers for both pathways. rsc.org
The HAT mechanism is crucial in the antioxidant activity of many compounds. Computational strategies have been developed to distinguish between HAT and concerted proton-electron transfer (CPET) mechanisms. rsc.org These methods often involve analyzing the singly occupied molecular orbital (SOMO) of the transition state and the flow of electrons along the reaction coordinate. rsc.org
Radical Adduct Formation (RAF)
The antioxidant activity of phenothiazine and its derivatives is a subject of considerable scientific interest, with several mechanisms contributing to their ability to neutralize reactive oxygen species (ROS). researchgate.netresearchgate.net Among these, Radical Adduct Formation (RAF) is a significant pathway, particularly for scavenging highly reactive radicals like the hydroxyl radical (HO•). researchgate.netnih.gov
Computational studies using density functional theory (DFT) have elucidated the mechanisms of radical scavenging by the phenothiazine scaffold. researchgate.netnih.gov The RAF mechanism involves the direct addition of a radical to one of the aromatic carbon atoms of the phenothiazine ring. nih.gov This is a crucial pathway because it does not require the disruption of ring aromaticity through hydrogen atom transfer (HAT) from the benzene rings. nih.gov For the parent phenothiazine structure, thermodynamic analyses indicate that radical addition is most favorable at specific carbon sites on the aromatic rings. nih.gov
In the context of this compound, the RAF mechanism would involve the addition of a free radical to the phenothiazine core. While specific experimental or computational data for this exact molecule is not extensively detailed in the reviewed literature, the general principles derived from studies on phenothiazine (PS) provide a strong theoretical framework. For instance, in the reaction with the hydroxyl radical (HO•), the RAF mechanism is the primary scavenging pathway for phenothiazine in both aqueous and lipid environments. researchgate.netnih.gov The reactions are typically highly exergonic, indicating thermodynamic favorability. nih.gov However, for less reactive radicals such as hydroperoxyl (HOO•) and methylperoxyl (CH₃OO•), the RAF pathway is thermodynamically disfavored. nih.gov
Table 1: Calculated Gibbs Free Energy of Reaction (ΔG_r) for Radical Adduct Formation (RAF) with HO• at Different Sites of the Phenothiazine (PS) Scaffold in Water
| Reaction Site | ΔG_r (kcal/mol) |
| 2 | -31.7 |
| 3 | -27.8 |
| 4 | -30.5 |
| 5a | -32.0 |
Data derived from computational studies on the unsubstituted phenothiazine scaffold. nih.gov The numbering corresponds to standard phenothiazine ring positions. This data illustrates the thermodynamic feasibility of the RAF mechanism.
Solvent Effects on Electronic and Redox Properties
The surrounding solvent environment plays a critical role in modulating the electronic and redox properties of phenothiazine derivatives. These effects are crucial for understanding their behavior in various applications, from medicinal chemistry to materials science. acs.orgresearchgate.net
Electronic Properties:
The electronic absorption and emission spectra of phenothiazine derivatives are sensitive to solvent polarity. acs.orgnih.gov Oxidation of the sulfur atom to a sulfoxide, as in this compound, generally leads to a blue shift (a shift to shorter wavelengths) in both the absorption and emission spectra compared to the non-oxidized parent compound. nih.gov This is because the sulfoxide group is electron-withdrawing, which impacts the intramolecular charge transfer (ICT) characteristics of the molecule. nih.govmdpi.com Phenothiazine itself is a stronger electron donor than phenothiazine 5-oxide. acs.orgnih.gov
Studies on various phenothiazine derivatives show that while the effect of solvent on absorption spectra can be negligible, the emission spectra often exhibit significant solvatochromism. acs.orgnih.gov A pronounced red shift (a shift to longer wavelengths) in the emission maximum is typically observed as the solvent polarity increases. acs.orgnih.gov This behavior is indicative of a more polar excited state compared to the ground state. For some derivatives, the absorption maxima show little variation with solvent polarity, suggesting that specific interactions like hydrogen bonding may play a more significant role than general solvent polarity. researchgate.net
Table 2: Solvent Effects on the Absorption Maxima (λ_abs) of a Phenothiazine-based Dye (WY5)
| Solvent | λ_abs (nm) |
| Tetrahydrofuran (THF) | 427 |
| N,N-Dimethylformamide (DMF) | 406 |
| Methanol (MeOH) | 419 |
This table illustrates the solvent-dependent shifts in the electronic absorption of a representative phenothiazine derivative. researchgate.net Such shifts are indicative of the interaction between the molecule's electronic structure and the solvent environment.
Redox Properties:
The redox potential of phenothiazines, a measure of how easily they are oxidized, is also significantly influenced by the solvent. researchgate.netchemrxiv.orgmdpi.com Phenothiazines typically exhibit reversible or quasi-reversible oxidation processes. mdpi.com The introduction of substituents and the nature of the solvent can fine-tune these redox potentials. chemrxiv.orgmdpi.com
The oxidation of the sulfur atom to a sulfoxide makes the molecule more difficult to oxidize, resulting in a more positive oxidation potential. mdpi.com The solvent can affect the stability of the radical cations formed upon oxidation. researchgate.net The effect of the solvent on redox potentials can be interpreted based on various solute-solvent interactions, including hydrogen bonding, Lewis acid-base interactions, and π-stacking. researchgate.net For instance, the oxidation potential of chlorpromazine (B137089), a well-known phenothiazine derivative, is affected by the electron-withdrawing nature of its substituents, and this effect is modulated by the solvent environment. mdpi.com Studies on various organic molecules have shown that specific solvation, particularly the hydrogen bond donor ability of the solvent, is of primary importance in determining redox properties. researchgate.net
While specific electrochemical data for this compound in various solvents is not available in the cited literature, the general trends observed for related phenothiazine oxides provide a clear indication of the expected behavior. The presence of both the hydroxyl (-OH) and sulfoxide (S=O) groups would lead to complex interactions with different solvents, influencing both its electronic transitions and its susceptibility to oxidation.
Electrochemical Behavior and Redox Mechanisms of 10h Phenothiazin 3 Ol 5 Oxide
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a powerful tool for investigating the redox behavior of electroactive species. nih.gov Studies on phenothiazine (B1677639) derivatives often reveal complex electrochemical profiles with multiple oxidation and reduction events. chemrxiv.orgresearchgate.net
Oxidation Potentials and Reversibility
The oxidation of phenothiazines typically proceeds through a one-electron transfer to form a radical cation. rsc.org For the parent phenothiazine, this initial oxidation is a reversible process. rsc.org However, subsequent oxidation steps, such as the formation of a sulfoxide (B87167), are often irreversible. rsc.org
In the case of 10H-phenothiazin-3-ol 5-oxide, the presence of the sulfoxide group significantly influences the oxidation potential. For instance, N-phenylphenothiazine sulfoxide exhibits a ground-state oxidation potential of E₁⸝₂ (PTH-O/PTH-O•+) = 1.35 V vs SCE. acs.org The substitution pattern on the phenothiazine ring system has a marked effect on the oxidation potentials. Electron-withdrawing groups tend to increase the oxidation potential, while electron-donating groups lower it. rsc.orgubbcluj.ro
The reversibility of the redox processes is a key aspect studied by cyclic voltammetry. For many phenothiazine derivatives, the initial one-electron oxidation to the radical cation is reversible, as evidenced by the presence of a corresponding reduction peak on the reverse scan. chemrxiv.orgrsc.org However, further oxidation steps are often irreversible, indicating that the oxidized species undergo rapid chemical reactions. chemrxiv.orgrsc.org
| Compound | Oxidation Potential (V vs. reference) | Reversibility | Reference |
|---|---|---|---|
| N-phenylphenothiazine sulfoxide | 1.35 V vs SCE | Not specified | acs.org |
| Phenothiazine (1st oxidation) | ~+0.6 V | Reversible | rsc.org |
| Phenothiazine (2nd oxidation) | ~+0.9 V | Irreversible | rsc.org |
| 10H-phenothiazine-1-carboxylic acid | ~0.25 V | Monoelectronic | researchgate.net |
Influence of pH and Solvent Environment
The electrochemical behavior of phenothiazines, including this compound, is sensitive to the pH of the medium and the nature of the solvent. researchgate.net The acidity of the solution can influence the oxidation potentials and the stability of the generated intermediates. researchgate.net For example, the oxidation of phenothiazine itself has been shown to be influenced by acidity. researchgate.net
The solvent can also play a crucial role. Studies on 10H-phenothiazine-1-carboxylic acid have shown that the oxidation potential is modulated by the solvent, with different values observed in acetonitrile, chloroform, and DMSO. researchgate.net This is attributed to factors such as solvent polarity and the ability of the solvent to stabilize the charged intermediates formed during the redox process.
Formation and Stability of Radical Cations and Other Intermediates
The initial step in the electrochemical oxidation of many phenothiazine derivatives is the formation of a radical cation. rsc.orgrsc.org These radical cations are often highly colored and can be quite stable, particularly when the nitrogen atom is substituted. ubbcluj.roresearchgate.net The stability of these radical cations allows for their characterization by various spectroscopic techniques. researchgate.net
The structure of the phenothiazine derivative plays a significant role in the stability of the radical cation. For example, N-substituted phenothiazines are known to form stable radical cations. researchgate.net The presence of substituents on the aromatic rings can also influence the stability of these intermediates. rsc.org
Following the initial formation of the radical cation, further oxidation or chemical reactions can occur. chemrxiv.orgresearchgate.net In the case of phenothiazines that can be further oxidized at the sulfur atom, sulfoxides and subsequently sulfones can be formed. researchgate.net The electrochemical generation of phenothiazin-5-ium, a reactive intermediate, has been reported from the direct oxidation of phenothiazine. nih.govresearchgate.net
Role of the Sulfoxide Group in Redox Cycling
The sulfoxide group is a key functional group in the redox chemistry of this compound. The oxidation of a sulfide (B99878) to a sulfoxide is a common metabolic pathway for phenothiazine-based drugs. chemrxiv.org The sulfoxide itself can participate in redox reactions. mdpi.com The presence of the electron-withdrawing sulfoxide group generally makes the molecule more difficult to oxidize compared to the parent phenothiazine. mdpi.com
The sulfoxide group can also influence the subsequent reaction pathways of the electrochemically generated intermediates. The electrochemical oxidation of phenothiazine can lead to the formation of both sulfoxide and sulfone derivatives. researchgate.net The sulfoxide group is an integral part of the redox-active system and can be further oxidized. researchgate.net
Electrochemical Reaction Pathways and Electron Transfer Processes
The electrochemical oxidation of phenothiazines can follow complex reaction pathways. The initial one-electron oxidation to a radical cation is a common first step. rsc.org This can be followed by a second one-electron oxidation, which is often irreversible and leads to the formation of species like the sulfoxide. rsc.org
Molecular and Mechanistic Interactions of 10h Phenothiazin 3 Ol 5 Oxide
Antioxidant and Radical Scavenging Mechanisms
Interactions with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are unstable molecules, including free radicals like superoxide (B77818) anions (O₂•⁻) and hydroxyl radicals (•OH), as well as non-radicals such as hydrogen peroxide (H₂O₂). mdpi.comfrontiersin.orgmdpi.com An imbalance between the production of these reactive species and the body's ability to neutralize them leads to oxidative stress. mdpi.com Phenolic compounds, a class to which 10H-phenothiazin-3-ol 5-oxide belongs, are known to interact with and terminate the reactions of ROS and RNS. frontiersin.org
The antioxidant mechanism of phenothiazine (B1677639) derivatives involves breaking radical chains. physchemres.orgphyschemres.org They can effectively scavenge peroxyl radicals (ROO•), which are key players in lipid peroxidation. nih.gov The reactivity of phenothiazines as antioxidants is influenced by the nature of substituents on the core structure. physchemres.org Computational studies on phenothiazine, phenoselenazine, and phenotellurazine have shown their high efficiency in scavenging harmful ROS such as hydroxyl (HO•), hydroperoxyl (HOO•), and methylperoxyl (CH₃OO•) radicals, particularly in aqueous environments. nih.gov The primary mechanism of scavenging for HO• is through radical adduct formation (RAF), while for HOO• and CH₃OO•, it can be either hydrogen atom transfer (HAT) or single electron transfer (SET), depending on the specific antioxidant molecule. nih.gov
The interaction between nitric oxide (NO), a key RNS, and ROS is also critical. Superoxide anions can rapidly react with NO, reducing its bioavailability. nih.gov Antioxidants that scavenge superoxide can, therefore, help preserve NO levels. nih.gov
Modulation of Oxidative Stress Pathways at a Molecular Level
Oxidative stress is regulated by several key signaling pathways, including the nuclear factor erythroid-2 related factor 2/Kelch-like ECH-associated protein 1 (Nrf2/Keap-1) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. mdpi.comnih.gov The Nrf2 pathway is a major cellular defense mechanism against oxidative stress, promoting the expression of antioxidant enzymes. mdpi.comnih.gov The PI3K/Akt pathway also plays a role in regulating oxidative stress by activating transcription factors like FOXO3, which in turn upregulates antioxidant enzymes such as catalase and superoxide dismutase 2. mdpi.com
Phenolic compounds can modulate these pathways. For instance, flavonoids can inhibit xanthine (B1682287) oxidase, an enzyme that produces free radicals. frontiersin.org By influencing these signaling cascades, antioxidants can enhance the body's defense against oxidative damage. nih.gov The antioxidant activity of phenothiazine derivatives has been demonstrated in their ability to slow the rate of oxidation in model systems by reacting with peroxyl radicals. physchemres.org
Interactions with Biomacromolecules (in vitro/mechanistic focus)
DNA Intercalation Studies
Many phenothiazine derivatives are known to interact with DNA, often through intercalation, due to their flat, planar structure. nih.gov This interaction is a key aspect of their biological activity. The binding affinity and mode of interaction are influenced by substituents on the phenothiazine ring system. nih.gov
Studies on newly synthesized phenothiazine derivatives have shown that substituents at positions 3 and 7 significantly affect their interaction with DNA. nih.gov For example, the presence of amine groups can promote both H-aggregate formation and DNA interactions through groove binding and intercalation. nih.gov In contrast, bulky or charged substituents, like sulfanilic acid fragments, can prevent DNA binding due to electrostatic repulsion. nih.gov The interaction with DNA can be studied using techniques like UV-Vis and fluorescence spectroscopy, which can confirm the binding and provide insights into the mechanism. nih.gov
The ability of phenothiazine compounds to intercalate into DNA is also relevant to their potential as anticancer agents, as this interaction can disrupt DNA replication and transcription. bohrium.commdpi.com
Enzyme Inhibition Mechanisms (e.g., Peroxidases, Calmodulin-like Proteins, Efflux Pumps)
Peroxidases: Peroxidases are antioxidant enzymes that catalyze the reduction of hydrogen peroxide. biotechrep.ir Some compounds can inhibit the activity of these enzymes. For example, methylxanthines like caffeine (B1668208) and theophylline (B1681296) have been shown to act as un-competitive inhibitors of peroxidase. biotechrep.ir While direct studies on this compound are limited, the general class of phenothiazines is known to interact with various biological systems, and the potential for enzyme inhibition exists.
Calmodulin-like Proteins: Calmodulin (CaM) and calmodulin-like proteins (CMLs) are crucial calcium sensors in eukaryotes that regulate a multitude of cellular processes. frontiersin.orgnih.gov They do this by binding to and modulating the activity of a wide array of target proteins. nih.gov Phenothiazines are known to be calmodulin antagonists. This interaction can affect various downstream signaling pathways.
Efflux Pumps: Multidrug resistance (MDR) is a major challenge in the treatment of cancer and infectious diseases, often mediated by the overexpression of efflux pumps that expel therapeutic agents from the cell. nih.govresearchprotocols.org Phenothiazines have been investigated as efflux pump inhibitors (EPIs). nih.gov By blocking these pumps, they can increase the intracellular concentration of other drugs, thereby restoring their efficacy. openveterinaryjournal.com For instance, phenothiazine derivatives have been shown to inhibit the NorA efflux pump in Staphylococcus aureus. researchprotocols.org The amphiphilic nature of phenothiazines allows them to interact with biological membranes, which is relevant to their activity as EPIs. brieflands.com
Membrane Interactions
The amphiphilic character of phenothiazines facilitates their interaction with biological membranes. brieflands.com This interaction can alter membrane properties and is a crucial aspect of their pharmacological activity, including their ability to act as efflux pump inhibitors. brieflands.comnih.gov The specific nature of these interactions can be influenced by the substituents on the phenothiazine core. brieflands.com
Photoinduced Mechanisms and Photoreactivity
The introduction of an oxygen atom at the sulfur bridge of the phenothiazine ring system to form a sulfoxide (B87167) significantly alters the molecule's electronic properties and, consequently, its photoreactivity. While phenothiazines are well-regarded as potent electron donors, their corresponding sulfoxides exhibit distinct photochemical behaviors. The sulfoxide group modifies the electron distribution and the energy levels of the molecule, influencing the pathways it takes upon photoexcitation. Research into phenothiazine sulfoxides has revealed their participation in key photoinduced processes, including the generation of singlet oxygen and engagement in electron transfer reactions, which are distinct from the typical photorelease mechanisms of their non-oxidized phenothiazine counterparts. rsc.orgacs.orgnih.gov
Structure Activity Relationship Sar Insights for 10h Phenothiazin 3 Ol 5 Oxide Derivatives
Impact of Substitution at Nitrogen (N-10) on Reactivity and Molecular Interactions
The absence of a substitution at the N-10 position, leaving a free NH-bond, is often considered essential for potent antioxidant activity. nih.gov This is attributed to the ability of the N-H bond to dissociate, leading to the formation of a stable imine radical. nih.gov Methylation of the nitrogen at the N-10 position has been shown to render the compound significantly less active in inhibiting iron-dependent lipid peroxidation. nih.govcore.ac.uk This observation underscores the importance of the hydrogen atom at N-10 for the antioxidant mechanism, which likely involves hydrogen atom transfer (HAT). core.ac.uk
However, the introduction of larger, more complex substituents at the N-10 position can lead to highly potent compounds with different mechanisms of action. For instance, N10-carbonyl-substituted phenothiazines have been identified as powerful inhibitors of lipid peroxidation and associated nitric oxide consumption. nih.govcore.ac.uk These substitutions can enhance the molecule's ability to donate electrons, a key aspect of its antioxidant effect. core.ac.uk The type of substituent also plays a crucial role in the molecule's antipsychotic activity, with a propyl connector between the phenothiazine (B1677639) ring and a terminal amine being a key feature for dopamine (B1211576) receptor antagonists. if-pan.krakow.pl
Furthermore, substitutions at the N-10 position can influence the molecule's physical properties and its ability to self-assemble into supramolecular structures. Introducing nitrogen atoms into the phenothiazine head-group can enhance intermolecular interactions by polarizing the aromatic ring and promoting electrostatic interactions, leading to stronger π–π stacking. mdpi.com The steric hindrance introduced by bulky N-10 substituents, such as aryl groups, can lead to perpendicular structural formations, which can impact intramolecular charge transfer and charge transport properties. researchgate.net
The table below summarizes the impact of various N-10 substitutions on the properties of phenothiazine derivatives based on research findings.
| N-10 Substituent | Impact on Reactivity and Molecular Interactions | Supporting Evidence |
| -H (Unsubstituted) | Essential for potent antioxidant activity via hydrogen atom transfer. | nih.govcore.ac.uk |
| -CH3 (Methyl) | Markedly reduces antioxidant potency. | nih.govcore.ac.uk |
| -Carbonyl group | Can lead to highly potent inhibitors of lipid peroxidation. | nih.govcore.ac.uk |
| Propyl-amine chain | Determines function as a dopaminergic receptor antagonist. | if-pan.krakow.pl |
| Aryl group | Increases steric hindrance, affecting molecular conformation and charge transfer. | researchgate.net |
Influence of Hydroxyl Group Position and Reactivity (C-3) on Molecular Behavior
The introduction of a hydroxyl group can affect the lipophilicity of the phenothiazine derivative. A decrease in lipophilic properties, such as by introducing an -OH group, has been shown to markedly lower the inhibition of multidrug resistance (MDR). if-pan.krakow.pl This suggests that the lipophilic nature of phenothiazines is crucial for their ability to penetrate cell membranes. if-pan.krakow.pl
Conversely, the presence and position of hydroxyl groups are fundamental for the antioxidant activity of many phenolic compounds. researchgate.net While specific studies on the C-3 hydroxyl group of 10H-phenothiazin-3-ol 5-oxide are limited in the provided search results, the general principles of phenolic antioxidants suggest that this group would be a key player in scavenging free radicals.
The reactivity at the C-3 position allows for the introduction of various functional groups, which can modulate the electronic properties and biological activity of the molecule. For example, introducing N'-aryl-amino groups at the C-3 position can influence the electron density distribution of the heterocyclic system and its subsequent reactivity at other positions, like C-7. nih.gov
The following table outlines the influence of the C-3 hydroxyl group on the molecular behavior of phenothiazine derivatives.
| Feature | Influence on Molecular Behavior | Supporting Evidence |
| Reactivity of C-3 Position | Highly reactive site due to the electron-donating N-10 atom. | nih.gov |
| Impact of -OH on Lipophilicity | Decreases lipophilicity, which can reduce certain biological activities like MDR inhibition. | if-pan.krakow.pl |
| Potential Antioxidant Role | The hydroxyl group is generally crucial for the antioxidant activity of phenolic compounds. | researchgate.net |
| Modification at C-3 | Allows for the introduction of various substituents to modulate electronic properties and reactivity. | nih.gov |
Role of Sulfoxide (B87167) Oxidation State (S-5) in Modulating Properties
The oxidation state of the sulfur atom at the S-5 position of the phenothiazine ring is a powerful tool for modulating the electronic and photophysical properties of its derivatives. The sulfur can exist in different oxidation states, primarily as a sulfide (B99878) (S), a sulfoxide (S=O), and a sulfone (SO2). researchgate.netresearchgate.net This transformation from an electron-donating sulfide to an electron-withdrawing sulfoxide or sulfone significantly alters the molecule's characteristics. mdpi.com
Oxidation of the sulfur atom to a sulfoxide leads to a notable downfield shift of the aromatic proton signals in NMR spectroscopy, reflecting the strong deshielding effect of the electron-withdrawing sulfoxide group. mdpi.com This change in electron density also affects the molecule's electrochemical properties. For instance, the oxidation potential of phenothiazine derivatives increases with the oxidation state of the sulfur, indicating that the sulfoxide and sulfone forms are harder to oxidize. rsc.org This increased oxidation state has a more pronounced effect on the Highest Occupied Molecular Orbital (HOMO) energy level compared to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov
The change in the sulfur's oxidation state also has a profound impact on the photophysical properties of phenothiazine derivatives. Oxygen functionalization of the sulfur atom can lead to a blue shift in the absorption and emission spectra. nih.gov This is because the phenothiazine unit is a stronger electron donor compared to phenothiazine-5-oxide and phenothiazine-5,5-dioxide. nih.gov Consequently, by tuning the sulfur oxidation state, it is possible to create materials with either highly efficient intramolecular charge transfer (in the case of phenothiazine derivatives) or highly efficient emission (in the case of phenothiazine-oxide and dioxide derivatives). nih.gov
The table below details the effects of the S-5 sulfoxide oxidation state on the properties of phenothiazine derivatives.
| Property | Effect of Sulfoxide (S=O) Formation | Supporting Evidence |
| Electronic Properties | Acts as an electron-withdrawing group, altering electron density. | mdpi.commdpi.com |
| Electrochemical Potential | Increases the oxidation potential of the molecule. | rsc.org |
| Molecular Orbital Energies | Has a more significant stabilizing effect on the HOMO energy level. | rsc.orgnih.gov |
| Photophysical Properties | Induces a blue shift in absorption and emission spectra and can enhance fluorescence efficiency. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies related to Molecular Mechanisms
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to understand the relationship between the chemical structure of a compound and its biological activity. Several QSAR studies have been conducted on phenothiazine derivatives to elucidate the molecular mechanisms underlying their various biological effects.
These studies have identified key molecular descriptors that are correlated with specific activities. For example, in the context of multidrug resistance (MDR) modulation, a QSAR model suggested that descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), Log P (a measure of lipophilicity), molar refractivity (MR), molar volume (MV), and molecular weight (MW) are important for anti-MDR activity. researchgate.net The negative coefficient for Log P in the derived equation indicated that an increase in the lipophilicity of the molecules could decrease their anti-MDR activity, highlighting the complex role of hydrophobicity. researchgate.net
For antitubercular activity, 2D QSAR analyses have identified descriptors like slogp (another measure of lipophilicity), chiV3 (a topological descriptor), and specific atom-type counts (T_T_N_14, T_C_Cl_13) as being significant. wisdomlib.org These models have shown good predictive capability and have been used to design new phenothiazine derivatives with potentially enhanced efficacy. wisdomlib.org
Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been employed to investigate the blood-brain barrier (BBB) penetration of phenothiazine derivatives. nih.gov These studies have highlighted the importance of the spatial distribution of molecular hydrophobicity for optimal BBB penetration, suggesting a specific profile of two hydrophobic centers and one hydrophilic center in a particular spatial configuration. nih.gov
QSAR studies have also been applied to understand the pro-apoptotic activity of phenothiazine analogues, with the aim of designing compounds with improved cancer chemopreventive properties. ptfarm.pl These computational approaches provide valuable insights for the rational design and optimization of new phenothiazine derivatives with desired biological activities. researchgate.netwisdomlib.orgptfarm.pl
The following table presents key findings from various QSAR studies on phenothiazine derivatives.
| Biological Activity | Key QSAR Findings and Important Descriptors | Supporting Evidence |
| Anti-MDR Activity | Important descriptors include ELUMO, Log P, MR, MV, and MW. Increased lipophilicity may decrease activity. | researchgate.net |
| Antitubercular Activity | Significant descriptors include slogp, chiV3, and specific atom counts. Models show good predictive power for designing new agents. | wisdomlib.org |
| Blood-Brain Barrier Penetration | Spatial distribution of hydrophobicity is crucial, requiring a specific arrangement of hydrophobic and hydrophilic centers. | nih.gov |
| Pro-apoptotic Activity | 2D-QSAR models have been generated to guide the design of analogues with stronger pro-apoptotic effects for cancer chemoprevention. | ptfarm.pl |
Advanced Chemical Applications of 10h Phenothiazin 3 Ol 5 Oxide Derivatives Non Biological, Non Clinical
Photocatalytic Applications
While N-substituted phenothiazines are well-established as potent organic photoredox catalysts due to their strong reducing capabilities in the excited state, their oxidized counterparts, phenothiazine (B1677639) sulfoxides, have been largely overlooked until recently. researchgate.netnih.govacs.org Groundbreaking research has revealed that phenothiazine sulfoxides can act as highly effective photocatalysts, particularly for reductive activation processes. researchgate.netnih.gov
A notable application is the use of N-phenylphenothiazine sulfoxide (B87167) (PTH-O) as a photocatalyst for the synthesis of complex γ-lactones from simple olefins and cyclic malonyl peroxides. researchgate.netsorbonne-universite.fr In this process, the active PTH-O catalyst, which can be generated in situ from the more common N-phenylphenothiazine (PTH) precursor, initiates a single-electron reduction of the cyclic malonyl peroxide. acs.orgsorbonne-universite.fr This step triggers a cascade involving decarboxylation to form a carbon-centered radical, which then engages the olefin to construct the γ-lactone framework. acs.org
Mechanistic studies involving time-resolved spectroscopy, spectroelectrochemistry, and DFT calculations have been crucial in understanding the catalytic cycle. researchgate.net It was discovered that under photocatalytic conditions, the parent phenothiazine can be oxidized to the sulfoxide (PTH-O) and even the sulfone (PTH-O₂). acs.org The PTH-O species was identified as the key catalytically active compound, exhibiting a distinct absorption profile and the ability to drive the reaction with comparable efficiency to the parent PTH. acs.org This discovery highlights a previously unrecognized reactivity for oxidized phenothiazine derivatives, opening new avenues for designing more efficient and selective catalytic systems. sorbonne-universite.frthieme-connect.de
The photocatalytic utility of phenothiazine derivatives extends to other transformations as well. Unmodified 10H-phenothiazine has been used to generate sulfonyl radicals for the synthesis of complex heterocyclic compounds. researchgate.net Extended phenothiazine structures have shown superior catalytic performance in the visible-light-driven oxidative coupling of amines to imines compared to the parent phenothiazine, which often requires UV light. nih.gov
Table 1: Photocatalytic Applications of Phenothiazine Sulfoxide Derivatives
| Catalyst/System | Reaction | Key Findings | Reference(s) |
| N-phenylphenothiazine sulfoxide (PTH-O) | Synthesis of γ-lactones from olefins and cyclic malonyl peroxides | PTH-O, generated in situ from PTH, acts as an efficient photocatalyst for the reductive activation of the peroxide. | researchgate.netacs.orgsorbonne-universite.fr |
| 10H-phenothiazine | Sulfonylation of N-allyl benzimidazoles | Forms an electron donor-acceptor complex with sulfonyl chlorides, generating sulfonyl radicals upon visible light irradiation. | researchgate.net |
| Extended Phenothiazines (e.g., with biphenyl (B1667301) groups) | Oxidative coupling of amines to imines | Exhibit enhanced catalytic activity under visible light and sunlight compared to unsubstituted phenothiazine. | nih.gov |
| N-phenylphenothiazine (PTH) / in situ generated PTH-O | Reductive cleavage of various bonds (C-X, N-O, S-F) | The high excited-state reduction potential allows for the generation of diverse radicals. The active catalyst can be the sulfoxide formed during the reaction. | acs.org |
Mechanofluorochromic Properties
Mechanofluorochromism (MFC) is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. This property is of great interest for applications in sensors, security inks, and data storage. Phenothiazine-S-oxide and phenothiazine-S,S-dioxide derivatives have emerged as promising candidates for MFC materials. researchgate.net
The oxidation state of the sulfur atom significantly influences the luminescent properties. The conversion of the sulfide (B99878) in phenothiazine to a sulfoxide or a sulfone alters the molecule's electronic structure from a strong electron donor to a weaker donor or even an acceptor, which in turn tunes the intramolecular charge transfer (ICT) characteristics and solid-state emissions. researchgate.netrsc.orgrsc.org
For instance, novel luminescent molecules with distorted phenothiazine-S-oxide and phenothiazine-S,S-dioxide skeletons have been synthesized. researchgate.net A molecule containing the phenothiazine-S-oxide skeleton was found to exhibit not only solvatochromism (color change with solvent polarity) but also a rare self-recovering mechanochromic behavior. researchgate.net Other derivatives based on phenothiazine-S,S-dioxide have also shown remarkable reversible MFC properties. uq.edu.au The changes in emission are attributed to the transition between crystalline and amorphous states with different molecular packing and intermolecular interactions upon mechanical stimulation. rsc.org
The introduction of different functional groups and the extension of the π-conjugated system can further tune the MFC behavior. For example, β-iminoenolate boron complexes bearing terminal phenothiazine and phenothiazine-S,S-dioxide units have been studied. rsc.org The phenothiazine-containing complexes showed high-contrast MFC, whereas the phenothiazine-S,S-dioxide analogues exhibited low-contrast MFC, demonstrating the critical role of the sulfur oxidation state. rsc.org
Table 2: Mechanofluorochromic Properties of Phenothiazine Oxide Derivatives
| Compound Type | Stimulus | Emission Color Change | Key Features | Reference(s) |
| Phenothiazine-S-oxide derivative | Grinding | Yellow-green solid to a different emission color | Exhibits self-recovery mechanochromatic behavior. | researchgate.net |
| Phenothiazine-S,S-dioxide derivative | Grinding/Fuming/Heating | Reversible color changes (e.g., sky-blue to whitish-yellow) | Low-contrast but reversible MFC. Used as emitters in OLEDs. | rsc.orgacs.org |
| β-Iminoenolate boron complex with phenothiazine | Grinding/Fuming/Heating | Weak brown (crystal) → Deep orange-red (ground) → Yellow/Yellowish-green (fumed/heated) | High-contrast MFC with multiple emissive states. | rsc.org |
| Benzothiazole-phenothiazine sulfone derivative | Grinding | Change in emission spectra | Integration of different donor/acceptor units leads to robust MFC. | rsc.org |
Electrocatalysis (e.g., NADH oxidation)
The electrochemical oxidation of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to its oxidized form (NAD+) is a critical process in the development of amperometric biosensors for a wide range of dehydrogenase enzymes. However, the direct oxidation of NADH at conventional electrode surfaces suffers from high overpotentials and electrode fouling. mdpi.comgoogle.com Phenothiazine derivatives, including their oxidized forms, have been successfully employed as electrocatalysts or "mediators" to facilitate this reaction at lower potentials. mdpi.comgoogle.comdoi.org
Derivatives such as thionine (B1682319) and azure A, which are structurally related to phenothiazine oxides, can be covalently attached to gold electrodes. doi.org Studies have shown that dimeric forms of these immobilized phenothiazine derivatives exhibit particularly high activity for the electrocatalytic oxidation of NADH. doi.org The rate constants for NADH oxidation at these modified electrodes were found to be approximately 10,000 times greater than with the oxidized phenothiazine derivatives in solution. doi.org
Table 3: Electrocatalysis of NADH Oxidation by Phenothiazine Derivatives
| Mediator/Electrode System | Applied Potential | Key Findings | Reference(s) |
| Thionine/Azure A/Azure C on Au electrode | Not specified | Dimeric forms of the phenothiazine derivatives show high electrocatalytic activity. Rate constant is ~10⁴ times greater than dissolved mediators. | doi.org |
| Poly(methylene blue) or Poly(methylene green) with redox polymers | 0 mV vs Ag/AgCl | Efficient NADH oxidation at a low potential, enabling biosensor construction. | researchgate.net |
| 3-phenylimino-3H-phenothiazines | Significantly lower than direct oxidation (~443 mV) | Act as effective mediators to lower the overpotential for NADH oxidation. | google.com |
| Osmium-phendione complex on graphite (B72142) electrode | Not specified | Detailed kinetic studies performed; second-order rate constant for catalytic oxidation determined. | tesisenred.net |
Photophysical Probes for Molecular Arrangements
The sensitive photophysical properties of phenothiazine derivatives, such as their fluorescence and phosphorescence, make them excellent probes for studying molecular arrangements and environments. researchgate.netbohrium.com Their unique electronic and optical characteristics can be finely tuned by modifying their structure, for example, by altering the oxidation state of the sulfur atom or by adding various substituents. researchgate.neteurjchem.com
Phenothiazine derivatives are well-suited for investigating photoinduced electron transfer processes due to their reversible oxidative properties, which produce distinctly colored radical cations. researchgate.net The non-planar, butterfly-like structure of the phenothiazine core is a key feature that influences its photophysical behavior, including aggregation-induced emission (AIE). acs.org In AIE-active molecules, fluorescence is weak in solution but becomes strong in the aggregated state, a property valuable for imaging and sensing applications. acs.org
Phenothiazine-S-oxide and S,S-dioxide derivatives have been incorporated into dual-emission emitters that exhibit distinct intramolecular charge transfer (ICT) phenomena. uq.edu.au These compounds show solvatochromism, where their emission color changes with the polarity of the solvent, providing information about their local molecular environment. researchgate.neteurjchem.com This property allows them to be used as probes to report on the polarity of their surroundings. For example, a molecule with a phenothiazine-S-oxide skeleton showed a red-shift in its emission wavelength with increasing solvent polarity. researchgate.net The unique photophysical and photochemical properties of these derivatives are readily tunable, making them versatile platforms for a wide range of applications as probes in materials science. researchgate.net
Table 4: Phenothiazine Oxide Derivatives as Photophysical Probes
| Compound Type | Property Probed | Mechanism/Key Feature | Reference(s) |
| Phenothiazine-S-oxide derivative | Solvent Polarity | Solvatochromism: Emission wavelength red-shifts with increasing solvent polarity due to ICT. | researchgate.net |
| Dual-emission emitters with phenothiazine-S-oxide/S,S-dioxide motifs | Molecular Aggregation | Aggregation-Induced Emission Enhancement (AIEE) in high water fractions. | uq.edu.au |
| Donor-π-Acceptor phenothiazine derivatives | Molecular Environment | Positive solvatochromism, indicating significant ICT. Emission color is sensitive to solvent. | eurjchem.com |
| Phenothiazine derivatives in crystalline state | Molecular Packing | Exhibit ultralong organic phosphorescence. The introduction of d–pπ bonds enhances phosphorescence lifetime. | researchgate.net |
Conclusion and Future Research Perspectives
Summary of Key Academic Research Findings on 10H-Phenothiazin-3-ol 5-Oxide
Direct academic research focusing exclusively on this compound is not extensively documented in the current body of scientific literature. However, significant research into the parent phenothiazine (B1677639) structure and its oxidized derivatives provides a framework for understanding its likely characteristics.
Phenothiazines are a versatile class of electron-rich, non-planar, tricyclic heterocyclic compounds known for their intriguing optoelectronic properties and reversible oxidative states. researchgate.netrsc.orgmdpi.com The oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide (B87167) (S=O) is a key chemical transformation. researchgate.netdtic.mil This oxidation alters the molecule's geometry and electronic properties, often leading to enhanced photoluminescence and stability. researchgate.net
Studies on various phenothiazine-5-oxide derivatives have highlighted several key findings:
Synthesis: They are typically synthesized by the oxidation of the corresponding phenothiazine compound. dtic.milresearchgate.net
Structure: The introduction of the S=O group maintains the non-planar, butterfly-like structure of the phenothiazine core, which can inhibit intense intermolecular π-π stacking. mdpi.comnih.gov This non-planarity is crucial for applications in materials science. researchgate.net
Photophysical Properties: Oxidized phenothiazine chromophores are known for their excellent photoluminescence, often exhibiting blue or green emission in both solution and solid states. researchgate.net They can display high phosphorescence quantum yields and long-lived emission lifetimes. researchgate.net Some derivatives show aggregation-induced emission enhancement (AIEE) and reversible mechanofluorochromic properties, where their emission color changes in response to mechanical force. uq.edu.au
Electronic Properties: The sulfoxide group acts as an electron-withdrawing group, influencing the frontier molecular orbital (HOMO-LUMO) energy levels. This modification is fundamental to their application in optoelectronic devices. researchgate.netnih.gov
While these findings apply to the general class, the specific influence of the hydroxyl (-OH) group at the 3-position of this compound has not been specifically detailed. This substituent is expected to further modulate the electronic and chemical properties of the molecule.
Identification of Knowledge Gaps and Emerging Research Avenues
The primary knowledge gap is the absence of dedicated synthesis and characterization data for this compound. The unique combination of both a hydroxyl group and a sulfoxide on the phenothiazine scaffold presents a significant area for new research.
Key Knowledge Gaps:
Verified Synthesis and Characterization: A standardized, high-yield synthetic route to isolate and purify this compound has not been reported. Comprehensive characterization using modern spectroscopic (NMR, IR, UV-Vis) and crystallographic techniques is needed.
Influence of the Hydroxyl Group: The effect of the -OH group at the 3-position on the photophysical, electrochemical, and thermal properties of the phenothiazine-5-oxide core is unknown. This includes its impact on solubility, absorption/emission wavelengths, quantum yield, and redox potentials.
Intermolecular Interactions: The potential for hydrogen bonding introduced by the hydroxyl group, in conjunction with the polar sulfoxide, could lead to unique self-assembly behaviors and solid-state packing structures that are currently unexplored.
Emerging Research Avenues:
Fundamental Property Investigation: The immediate research avenue is the synthesis of this compound and the systematic study of its fundamental properties. This includes detailed photophysical studies (solvatochromism, AIEE, mechanochromism) and electrochemical analysis to determine its HOMO/LUMO energy levels. nih.govnih.gov
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) simulations can be employed to predict the geometric, electronic, and photophysical properties of the molecule. researchgate.netmdpi.com These theoretical studies can guide synthetic efforts and help rationalize experimental findings.
Comparative Studies: A comparative analysis of its properties against the non-hydroxylated phenothiazine-5-oxide and the non-oxidized 10H-phenothiazin-3-ol would provide crucial insights into the structure-property relationships governed by the sulfoxide and hydroxyl groups.
Potential Directions for Advanced Chemical and Materials Science Investigations
Building on the foundational knowledge of phenothiazine derivatives, this compound represents a promising candidate for advanced investigations in chemistry and materials science.
Table 1: Potential Research Directions and Applications
| Research Area | Potential Investigation | Rationale based on Phenothiazine Chemistry |
|---|---|---|
| Optoelectronics | Investigate its use as an emitter or host material in Organic Light-Emitting Diodes (OLEDs), or as a donor component in Organic Solar Cells (OSCs). | Phenothiazine-5-oxides are known for strong luminescence and suitable electronic properties for charge transport. rsc.orgresearchgate.net The hydroxyl group could be used to tune solubility and energy levels. |
| Chemical Sensing | Explore its potential as a fluorescent chemosensor for detecting specific ions or molecules. | The hydroxyl and sulfoxide groups provide potential binding sites. Changes in the local chemical environment could trigger a measurable change in fluorescence. news-medical.net |
| Polymer Chemistry | Use the hydroxyl group as a reactive site to polymerize the molecule, creating novel conjugated polymers. | The phenothiazine core is a valuable building block for electroactive polymers. researchgate.netwikipedia.org The -OH group offers a convenient handle for incorporation into polymer chains. |
| Supramolecular Chemistry | Study the self-assembly and gelation properties driven by hydrogen bonding and π-stacking. | The combination of a hydrogen-bond donor (-OH) and acceptor (S=O) with an aromatic system is ideal for forming ordered supramolecular structures. |
| Mechanofluorochromic Materials | Investigate its response to mechanical stress (grinding, shearing) for applications in smart materials and sensors. | Non-planar phenothiazine-based molecules are excellent candidates for exhibiting mechanofluorochromism. uq.edu.aursc.org |
Future work should focus on a synergistic approach combining synthesis, experimental characterization, and theoretical modeling. The derivatization of the hydroxyl group could further expand the molecular library, allowing for fine-tuning of properties for specific applications in advanced materials, such as rewritable information storage or bio-imaging, where other phenothiazine oxides have shown promise. uq.edu.au
Q & A
Q. What are the common synthetic routes for 10H-phenothiazin-3-ol 5-oxide and its derivatives?
Synthesis typically involves coupling reactions, oxidation steps, and functional group modifications. For example:
- Alkylation : Reacting phenothiazine derivatives with alkyl halides under basic conditions (e.g., KOH in ethanol/water mixtures) to introduce substituents .
- Oxidation : Controlled oxidation using agents like m-CPBA (meta-chloroperbenzoic acid) to achieve the 5-oxide moiety without over-oxidation .
- Purification : Recrystallization from ethyl acetate or column chromatography (e.g., chloroform:methanol gradients) to isolate pure products .
Q. How can spectroscopic techniques validate the structure of this compound derivatives?
- NMR : Key signals include aromatic protons (δH 7.1–7.9 ppm) and sulfoxide protons (δH 4.4–5.2 ppm). Carbon shifts (δC 115–160 ppm) confirm aromatic and heterocyclic systems .
- IR : Absorbances at ~3374 cm⁻¹ (O-H stretch) and ~1585 cm⁻¹ (C=N/C=C) are diagnostic .
- Mass Spectrometry : EI-MS confirms molecular ions (e.g., m/z 462.20 for a tetrazole-linked derivative) .
Q. What are the solubility and stability considerations for this compound in experimental workflows?
- Solubility : Polar aprotic solvents (DMSO, DMF) or ethanol/water mixtures are preferred for dissolution. Poor solubility in non-polar solvents necessitates sonication or heating .
- Stability : Store under inert conditions (dry, room temperature) to prevent oxidation or decomposition .
Advanced Research Questions
Q. How can conflicting CAS registry numbers for 10H-phenothiazine 5-oxide derivatives be resolved?
Discrepancies (e.g., CAS 1207-71-2 vs. 68825-34-3) arise from isomerism or nomenclature variations. Use complementary methods:
- Chromatographic Purity : HPLC with UV/Vis detection to confirm retention times .
- X-ray Crystallography : Resolve structural ambiguities via single-crystal diffraction .
- Cross-Referencing : Validate against pharmacopeial standards (e.g., EP impurities catalog) .
Q. What strategies optimize the regioselectivity of phenothiazine sulfoxidation?
- Catalyst Choice : Transition-metal catalysts (e.g., Pd/XPhos) improve selectivity for 5-oxide over 1-oxide isomers .
- Reaction Stoichiometry : Limiting oxidant (e.g., 1.1 eq. m-CPBA) minimizes over-oxidation .
- Computational Modeling : DFT studies predict favorable transition states for sulfoxide formation .
Q. How do structural modifications impact the antioxidant or biological activity of this compound?
- Tetrazole Linkages : Derivatives with 4-methoxyphenyltetrazole show enhanced radical scavenging (e.g., DPPH assay data) due to electron-donating groups .
- Morpholinyl Substituents : Improve solubility and membrane permeability, critical for in vitro assays .
- Stereochemistry : Enantiomers (e.g., (+)-17 vs. (-)-17) exhibit divergent PDE4 inhibition profiles, requiring chiral HPLC for separation .
Q. What methodologies address contradictions in reported pharmacological data for phenothiazine derivatives?
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., phosphodiesterase inhibition vs. antioxidant activity) .
- Dose-Response Curves : Validate activity thresholds using Hill slope analysis to account for assay variability .
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) identifies binding site interactions that explain divergent results .
Data Analysis & Experimental Design
Q. How should researchers handle byproduct formation during phenothiazine alkylation?
- TLC Monitoring : Track reaction progress to terminate before byproduct dominance (e.g., Rf shifts) .
- Acid-Base Extraction : Remove unreacted starting materials or charged impurities .
- Byproduct Characterization : LC-MS or 2D NMR (e.g., HSQC) identifies structural motifs for process optimization .
Q. What are best practices for characterizing polymorphic forms of this compound?
Q. How can researchers reconcile discrepancies in melting points reported for the same derivative?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
